molecular formula C14H16N4O B1519231 3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea CAS No. 1094683-17-6

3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea

Cat. No. B1519231
M. Wt: 256.3 g/mol
InChI Key: CTHWLDCXKRLGRD-UHFFFAOYSA-N
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Description

3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea, also known as 4-pyridin-3-ylmethyl-3-aminomethyl-phenyl urea (PMAPU), is a urea derivative that has been extensively studied in recent years due to its potential applications in various scientific fields. PMAPU has been found to possess a wide range of biochemical and physiological effects, making it an attractive molecule for both research and commercial applications.

Scientific Research Applications

Molecular Complexation and Hydrogen Bonding

Research by Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates to study the substituent effect on complexation. This study utilized NMR spectroscopic titrations and quantum chemical calculations to explore the breaking of intramolecular hydrogen bonds in urea derivatives, crucial for complex formation. The findings highlight the importance of electronic repulsions in complex stability, contributing to understanding the molecular interactions involving urea derivatives (Ośmiałowski et al., 2013).

Anticancer and Antiangiogenic Properties

Machado et al. (2015) synthesized novel urea derivatives with antiangiogenic properties, acting as VEGFR-2 tyrosine kinase inhibitors. These compounds demonstrated significant inhibition of endothelial cell proliferation, migration, and tube formation, indicating potential applications in cancer therapy by targeting angiogenesis (Machado et al., 2015).

Feng et al. (2020) designed 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluated for their antiproliferative activity against various cancer cell lines. These derivatives showed promising inhibitory effects, with some compounds displaying potency comparable to known anticancer drugs, highlighting their potential as novel anticancer agents (Feng et al., 2020).

Chemical Synthesis and Characterization

Al-Sanea et al. (2018) synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and evaluated their antiproliferative activity against various cancer cell lines. This study provides insights into the chemical synthesis and potential therapeutic applications of urea derivatives in oncology (Al-Sanea et al., 2018).

properties

IUPAC Name

1-[3-(aminomethyl)phenyl]-3-(pyridin-4-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c15-9-12-2-1-3-13(8-12)18-14(19)17-10-11-4-6-16-7-5-11/h1-8H,9-10,15H2,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHWLDCXKRLGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCC2=CC=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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